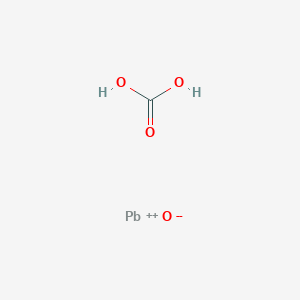
Trilead tetroxide formalin
描述
Trilead tetroxide (Pb₃O₄), commonly known as red lead oxide or minium, is a mixed-valence lead compound containing both Pb²⁺ and Pb⁴⁺ ions. It is characterized by its bright orange-red color and is historically used as a pigment, corrosion inhibitor, and component in lead-acid batteries . Its molecular weight is 685.60 g/mol, and it is insoluble in water but reacts with acids, releasing chlorine or oxygen depending on the acid . Due to its toxicity, it is regulated under the EU RoHS Directive (2011/65/EU), though exemptions exist for specialized applications like civil explosives .
属性
CAS 编号 |
12287-01-3 |
|---|---|
分子式 |
CH2O4P |
分子量 |
285 g/mol |
IUPAC 名称 |
carbonic acid;lead(2+);oxygen(2-) |
InChI |
InChI=1S/CH2O3.O.Pb/c2-1(3)4;;/h(H2,2,3,4);;/q;-2;+2 |
InChI 键 |
HKRRWEBHXTTYDM-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.[O-2].[Pb+2] |
规范 SMILES |
C(=O)(O)O.[O-2].[Pb+2] |
同义词 |
trilead tetroxide formalin |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Chemical and Physical Properties
The table below compares trilead tetroxide with structurally or functionally related lead compounds:
Toxicity and Regulatory Status
- Trilead tetroxide: Classified as toxic (oral, inhalation, dermal) and carcinogenic. Restricted under EU RoHS, with exemptions for specific industrial uses (e.g., explosives) .
- Lead(II) oxide : Similarly toxic, regulated under REACH and RoHS. Used cautiously in controlled industrial processes .
- Basic lead carbonate : Banned in consumer products due to high bioavailability of lead ions; restricted under EU regulations .
Functional Differences
- Oxidizing Capacity : Pb₃O₄ acts as a strong oxidizer in reactions with acids (e.g., releases Cl₂ with HCl), unlike PbO or basic lead carbonate .
- Stability : PbO₂ decomposes at lower temperatures (~290°C) compared to Pb₃O₄, which remains stable up to 500°C .
- Industrial Relevance : Dibasic lead phthalate and basic lead carbonate are preferred in polymer stabilization, while Pb₃O₄ is critical in anti-corrosive paints .
Research Findings and Challenges
- Substitute Development: No viable substitutes exist for Pb₃O₄ in civil explosives, necessitating ongoing regulatory exemptions .
- Environmental Persistence : All lead compounds exhibit long-term environmental retention, with Pb₃O₄ posing additional risks due to its oxidative byproducts .
- Analytical Limitations : Detection of trace lead compounds in products (e.g., electronics) remains challenging, complicating compliance monitoring .
常见问题
Q. What are the established protocols for synthesizing trilead tetroxide (Pb₃O₄) and validating its purity for experimental use?
- Methodological Answer : Trilead tetroxide is typically synthesized via thermal oxidation of lead(II) oxide (PbO) at 450–500°C under controlled oxygen flow . Purity validation requires X-ray diffraction (XRD) to confirm the tetragonal crystal structure (JCPDS card no. 24-0596) and thermogravimetric analysis (TGA) to assess decomposition behavior (e.g., mass loss at 550°C corresponding to PbO formation) . For laboratory-scale synthesis, inert atmospheres are critical to avoid carbonate contamination, as observed in alkaline lead stains .
Q. How does the redox behavior of trilead tetroxide influence its application in corrosion-resistant coatings?
- Methodological Answer : Pb₃O₄ acts as a cathodic inhibitor by forming stable lead oxide layers on metal surfaces. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to study its redox activity in simulated corrosive environments (e.g., 3.5% NaCl solution). The mixed oxidation states (Pb²⁺ and Pb⁴⁺) enable electron transfer reactions, which can be quantified via Tafel slope analysis .
Advanced Research Questions
Q. What experimental strategies address inconsistencies in reported toxicity data for trilead tetroxide in biological systems?
- Methodological Answer : Discrepancies arise from variability in particle size, solubility, and exposure models. Researchers should:
- Use dynamic light scattering (DLS) to standardize particle size distributions.
- Employ inductively coupled plasma mass spectrometry (ICP-MS) to measure bioavailable lead ions in in vitro assays (e.g., HepG2 cells).
- Cross-validate findings with in vivo models (e.g., zebrafish embryos) under OECD guidelines .
- Reference REACH Annex XV dossiers for harmonized toxicity thresholds .
Q. How can advanced microscopy techniques resolve structural ambiguities in trilead tetroxide-doped composites?
- Methodological Answer : Transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDX) is critical for mapping Pb₃O₄ distribution in polymer matrices. For epoxy-embedded samples (e.g., Epon 812), ultramicrotomy at 60–90 nm thickness ensures minimal sectioning artifacts. Lead citrate staining (pH 12) enhances contrast for sub-nanometer resolution imaging .
Q. What methodologies optimize the use of trilead tetroxide in electrochemical energy storage research?
- Methodological Answer : In lead-acid battery studies, in situ Raman spectroscopy tracks Pb₃O₄ → PbO₂ phase transitions during charge-discharge cycles. Galvanostatic intermittent titration (GITT) quantifies ionic diffusion coefficients, while operando XRD monitors structural evolution. Calibration against NIST SRM 1748 (lead oxide standards) ensures reproducibility .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results on the photocatalytic activity of trilead tetroxide?
- Methodological Answer : Contradictions often stem from differing light sources (UV vs. visible) and surface defect densities. To reconcile
Q. What statistical approaches validate the environmental persistence of trilead tetroxide in soil studies?
- Methodological Answer : Apply principal component analysis (PCA) to correlate Pb₃O₄ leaching rates with soil pH, organic matter content, and cation exchange capacity (CEC). Longitudinal studies require ANOVA with post-hoc Tukey tests to assess temporal changes. Reference EPA SW-846 Method 3050B for acid digestion protocols .
Safety & Compliance
Q. What containment protocols minimize laboratory exposure to trilead tetroxide aerosols?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


